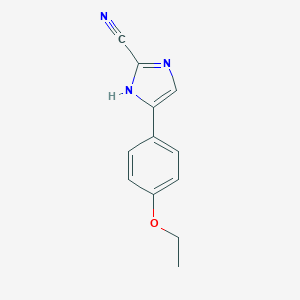
1,3,5-Triazine-2,4,6-triamine hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-triamine hydrofluoride is a derivative of triazine, a heterocyclic aromatic compound. Triazines are known for their diverse applications in fields such as pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of triazine derivatives often involves reactions with various reagents. For example, fluorination of trichloro-1,2,4-triazine over potassium fluoride yields different triazine derivatives through nucleophilic substitution reactions (Barlow et al., 1982). Solvothermal synthesis from aluminium hydroxide, melamine, aqueous HF, and water at 323 K for 48 hours can also yield triazine compounds (Cadiau et al., 2008).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex. The structure often consists of octahedra and diprotonated cations with a three-dimensional network of hydrogen bonds, as found in some synthesized triazine compounds (Cadiau et al., 2008).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, forming different compounds. These reactions can include hydrolysis to form corresponding formylation products and exist in enol or unusual acylenamine tautomeric structures depending on the molecule's structure (Schulz et al., 1992). Triazines can also be used in the synthesis of hyperbranched polymers and have applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).
Physical Properties Analysis
Triazine derivatives exhibit good thermal stability and a high decomposition temperature. The UV-vis absorption and emission spectra of these compounds can be tuned by altering their molecular structure (Zou et al., 2011).
Chemical Properties Analysis
Chemical properties of triazine derivatives can vary significantly. They may include the presence of antiferromagnetic interactions and specific molecular structures influencing magnetic properties (Glaser et al., 2004). Additionally, triazines are known for their role in pharmaceutical chemistry, with a wide spectrum of pharmacological activities useful for novel drug design (Kumar et al., 2017).
Scientific Research Applications
Synthesis and Magnetic Behavior
1,3,5-Triazine derivatives have been studied for their role in the synthesis of dendrimeric melamine cored complexes. These complexes, involving Schiff bases and carboxylic acids, show potential in magnetic behavior studies (Uysal & Koç, 2010).
Microwave-Assisted Synthesis
Triazine-2,4,6-triamines have been synthesized using microwave irradiation in solvent-free conditions. This method shows potential for applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).
Crystal Structure Analysis
Solventothermal synthesis has been used to study the crystal structure of triazine derivatives. This process aids in understanding the structural composition and potential applications in various fields (Cadiau et al., 2008).
Nonlinear Optical Properties
Triazine derivatives have been identified as promising materials for nonlinear optical applications. Research into their hyperpolarizability and polarizability provides insights into their potential use in this field (Drozd & Marchewka, 2010).
Corrosion Inhibition
Studies on triazine derivatives have shown their effectiveness as corrosion inhibitors, particularly for steel in acidic solutions. Their adsorption properties and impact on steel corrosion make them valuable for industrial applications (El‐Faham et al., 2016).
Cocrystal Synthesis
Research into the cocrystallization of triazine derivatives with hydroxycarboxylic acids has been conducted to understand their structural and supramolecular properties, which are relevant in material science (García-Santos et al., 2017).
Antimicrobial and Antiinfective Agents
Triazine derivatives have been synthesized and evaluated for their antimicrobial and antiinfective properties, showing potential in pharmaceutical applications (Chadotra & Baldaniya, 2016).
Safety And Hazards
properties
IUPAC Name |
1,3,5-triazine-2,4,6-triamine;hydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.FH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWVOAHDTZACBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481010 |
Source


|
| Record name | Melamine hydrogen flouride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4,6-triamine hydrofluoride | |
CAS RN |
123334-03-2 |
Source


|
| Record name | Melamine hydrogen flouride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


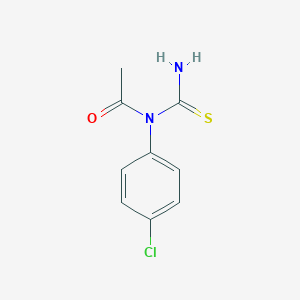
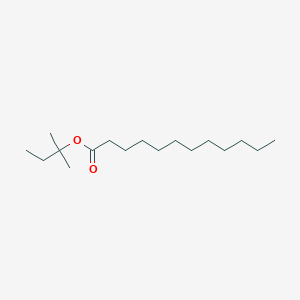
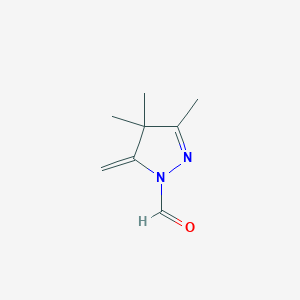

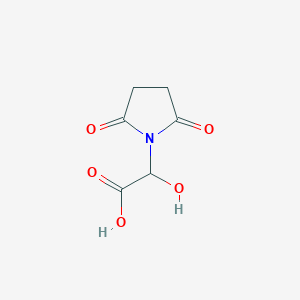
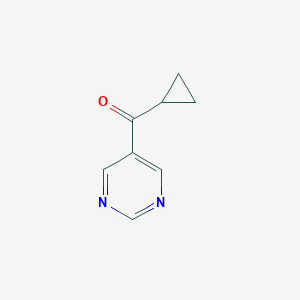
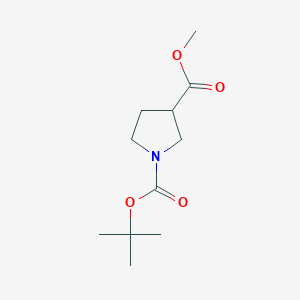
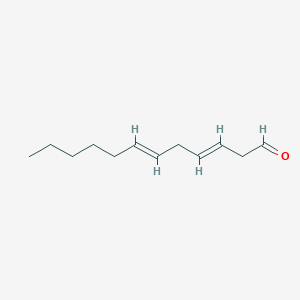

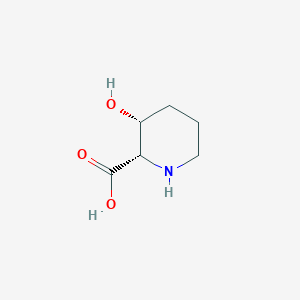
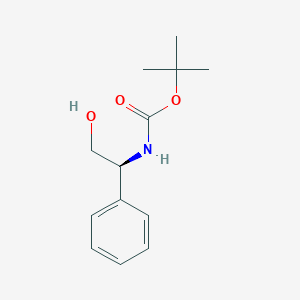
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
